N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide is a chemical compound with the molecular formula and a molecular weight of 220.23 g/mol. This compound belongs to the class of imidazo[4,5-b]pyridine derivatives, which are known for their diverse biological activities, including antifungal and anticancer properties. The compound is identified by its CAS number 1186310-78-0 and is utilized in various scientific research applications.
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide can be sourced from various chemical suppliers, including Sigma-Aldrich and BLD Pharm. It is classified under organic compounds, specifically as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. The compound has been studied for its potential therapeutic applications, particularly in cancer treatment and as a fungicidal agent .
The synthesis of N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity .
The molecular structure of N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide features:
The structural representation can be described using SMILES notation: CON(C)C(=O)C1=C2C=CN=C(C2=N1)C=C(C=N2)N(C)C
. This notation helps in computational modeling and prediction of chemical behavior .
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological profile or to synthesize derivatives with improved efficacy .
The mechanism of action for N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide primarily involves interaction with biological targets such as enzymes or receptors:
Data from biological assays indicate that modifications in the imidazo structure significantly affect its interaction with target proteins, thereby influencing its therapeutic potential .
The physical and chemical properties of N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide include:
Relevant analyses such as melting point determination (not specified in sources) and spectral analysis (NMR, IR) provide insights into its purity and structural integrity .
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide has several scientific uses:
These applications highlight the importance of this compound in both medicinal chemistry and agricultural sciences .
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0